(2-(Bromomethyl)benzo[d]oxazol-4-yl)methanamine
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Overview
Description
(2-(Bromomethyl)benzo[d]oxazol-4-yl)methanamine is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Bromomethyl)benzo[d]oxazol-4-yl)methanamine typically involves the bromination of a benzoxazole derivative followed by amination. One common method involves the reaction of 2-(benzo[d]oxazol-4-yl)methanol with phosphorus tribromide to introduce the bromomethyl group. The resulting intermediate is then treated with ammonia or an amine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(Bromomethyl)benzo[d]oxazol-4-yl)methanamine can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoxazole derivatives with various functional groups replacing the bromomethyl group.
Oxidation: Products include oxidized benzoxazole derivatives such as oxides or hydroxylated compounds.
Reduction: Products include reduced benzoxazole derivatives with hydrogenated functional groups.
Scientific Research Applications
(2-(Bromomethyl)benzo[d]oxazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2-(Bromomethyl)benzo[d]oxazol-4-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Hydroxymethyl)benzo[d]oxazole: Contains a hydroxymethyl group instead of a bromomethyl group.
2-(Aminomethyl)benzo[d]oxazole: Features an aminomethyl group in place of the bromomethyl group.
Uniqueness
(2-(Bromomethyl)benzo[d]oxazol-4-yl)methanamine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromomethyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be exploited in the synthesis of various derivatives with potential biological and industrial applications .
Properties
Molecular Formula |
C9H9BrN2O |
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Molecular Weight |
241.08 g/mol |
IUPAC Name |
[2-(bromomethyl)-1,3-benzoxazol-4-yl]methanamine |
InChI |
InChI=1S/C9H9BrN2O/c10-4-8-12-9-6(5-11)2-1-3-7(9)13-8/h1-3H,4-5,11H2 |
InChI Key |
RVUGDCHUJQZASI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CBr)CN |
Origin of Product |
United States |
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